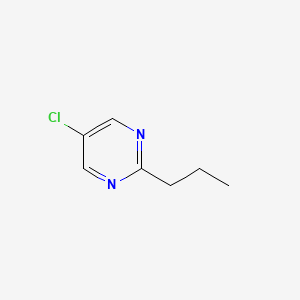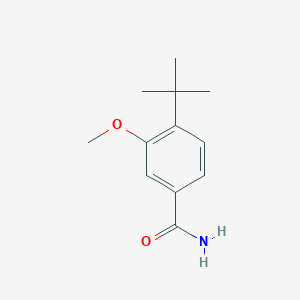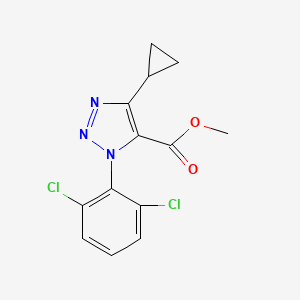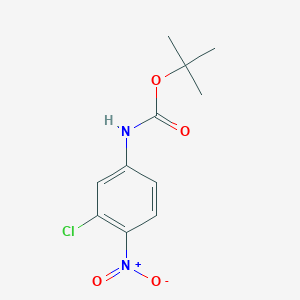![molecular formula C8H4F3N3O2 B13032889 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclization reactions. One common method is the cyclocondensation of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This reaction can be carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques using trifluoroacetic anhydride (TFAA) or trifluoroacetamide as reagents . These methods ensure the efficient production of the compound in larger quantities, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common and can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. As a structural analog of purine bases, it can interact with various enzymes and receptors in biological systems . For instance, it may act as an agonist or inhibitor, modulating the activity of target proteins and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different functional groups.
Imidazo[4,5-b]pyridine: A related compound that can be formed through the recyclization of imidazo[1,5-a]pyrimidine derivatives.
Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with different biological activities.
Uniqueness: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H4F3N3O2 |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-2-5-12-1-4(6(15)16)3-14(5)7/h1-3H,(H,15,16) |
Clé InChI |
LNIKDAJBRNYTNS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CC(=CN2C(=N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
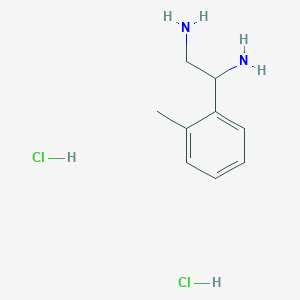
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)


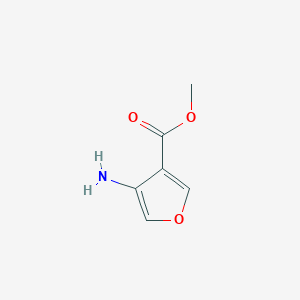
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
